molecular formula C12H18BNO5 B8195629 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

Cat. No.: B8195629
M. Wt: 267.09 g/mol
InChI Key: SVNUSAMCVNMHEG-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate is an organic compound that features a boronic ester group attached to an oxazole ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is a white solid that is soluble in organic solvents such as alcohols and ethers but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with an appropriate acid derivative in the presence of a base to form the boronic ester.

    Coupling with Oxazole: The boronic ester is then coupled with an oxazole derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the construction of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new bonds. This interaction is often mediated by a catalyst, such as palladium, which enhances the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate is unique due to its oxazole ring, which imparts distinct electronic properties and reactivity compared to similar compounds with furan or thiophene rings. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-6-16-10(15)9-14-7-8(17-9)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNUSAMCVNMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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